molecular formula C25H28N2O3 B2467454 1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol CAS No. 712345-58-9

1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

Cat. No.: B2467454
CAS No.: 712345-58-9
M. Wt: 404.51
InChI Key: NFMMYXVBPBFJNN-UHFFFAOYSA-N
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Description

1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a complex organic compound that features a combination of phenoxy and piperazine groups. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals targeting specific receptors or enzymes.

    Industry: Used in the production of specialty chemicals or as a precursor in the synthesis of other industrially relevant compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves multi-step organic reactions. One common route might include:

    Formation of the phenoxyphenol intermediate: This can be achieved by reacting phenol with phenyl ether under specific conditions.

    Introduction of the piperazine ring: The phenoxyphenol intermediate can then be reacted with a piperazine derivative in the presence of a suitable catalyst.

    Final coupling reaction: The resulting intermediate is then coupled with a propanol derivative to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of 1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors in the body, potentially modulating their activity. The phenoxy groups might enhance the compound’s ability to cross cell membranes or interact with specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Phenoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure but with a methyl group on the piperazine ring.

    1-(3-Phenoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol: Similar structure but with an ethyl group on the piperazine ring.

Uniqueness

1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is unique due to the presence of the phenyl group on the piperazine ring, which can significantly influence its pharmacological properties and interactions with biological targets.

Properties

IUPAC Name

1-(3-phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c28-22(19-26-14-16-27(17-15-26)21-8-3-1-4-9-21)20-29-24-12-7-13-25(18-24)30-23-10-5-2-6-11-23/h1-13,18,22,28H,14-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMMYXVBPBFJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC(=CC=C2)OC3=CC=CC=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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